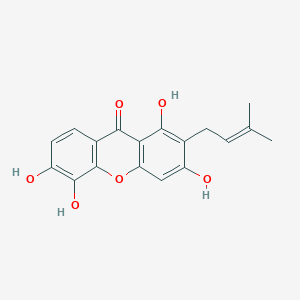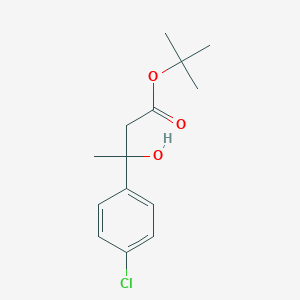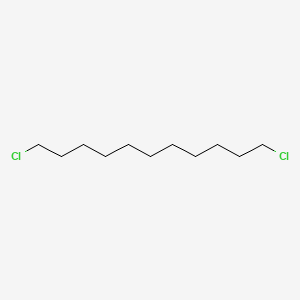
1,11-Dichloroundecane
描述
1,11-Dichloroundecane is an organic compound with the molecular formula C₁₁H₂₂Cl₂ It is a member of the alkyl halides family, characterized by the presence of two chlorine atoms attached to the terminal carbon atoms of an undecane chain
准备方法
1,11-Dichloroundecane can be synthesized through several methods. One common approach involves the chlorination of undecane, where chlorine gas is introduced to undecane under controlled conditions to replace hydrogen atoms with chlorine atoms at the terminal positions. Another method involves the use of 1,11-dibromo-undecane, which undergoes a halogen exchange reaction with chlorine to produce this compound. Industrial production typically employs these methods due to their efficiency and scalability.
化学反应分析
1,11-Dichloroundecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1,11-undecanediol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form 1-undecene.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or carboxylic acids and reduced to form the parent hydrocarbon, undecane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and various oxidizing or reducing agents for oxidation and reduction reactions.
科学研究应用
1,11-Dichloroundecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds, particularly in the preparation of long-chain alcohols and alkenes.
Biology: It serves as a model compound in studies of membrane interactions and lipid behavior due to its amphiphilic nature.
Medicine: Research into its potential as a building block for drug development is ongoing, particularly in the synthesis of compounds with antimicrobial properties.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
作用机制
The mechanism of action of 1,11-dichloroundecane in chemical reactions typically involves the cleavage of the carbon-chlorine bond, facilitated by nucleophiles or bases. This cleavage leads to the formation of reactive intermediates, which then proceed to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,11-Dichloroundecane can be compared to other similar compounds such as:
1,10-Dichlorodecane: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1,12-Dichlorododecane: Has a longer carbon chain, which affects its solubility and melting point.
1,11-Dibromoundecane: Bromine atoms instead of chlorine, resulting in different reactivity due to the larger atomic size and bond strength of bromine.
The uniqueness of this compound lies in its specific chain length and the presence of chlorine atoms, which confer distinct chemical properties and reactivity patterns.
属性
IUPAC Name |
1,11-dichloroundecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Cl2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJIEDNUOXZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594887 | |
| Record name | 1,11-Dichloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-07-1 | |
| Record name | 1,11-Dichloroundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Dichloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
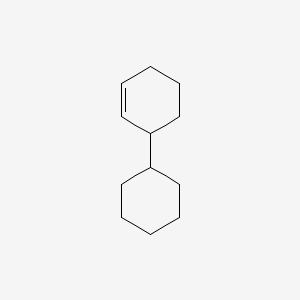
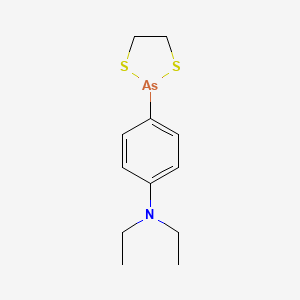
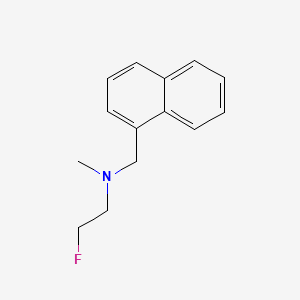
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
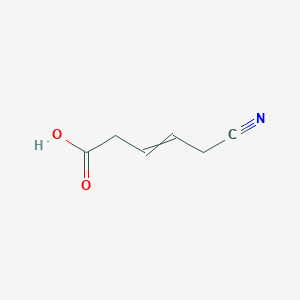

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
